molecular formula C8H5N5O4 B11781545 5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11781545
M. Wt: 235.16 g/mol
InChI Key: MFBXBIPMNDLJDO-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a nitro group, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with nitrostyrene derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of Lewis acids as catalysts and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .

Scientific Research Applications

5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, the compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. The nitro group can undergo redox reactions, generating reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5N5O4

Molecular Weight

235.16 g/mol

IUPAC Name

5-nitro-2-pyridin-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C8H5N5O4/c14-8(15)6-7(13(16)17)11-12(10-6)5-3-1-2-4-9-5/h1-4H,(H,14,15)

InChI Key

MFBXBIPMNDLJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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